tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate, also known by its CAS number 1353944-71-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H29N5O2 with a molecular weight of 347.46 g/mol. Its structure features a piperidine ring substituted with a pyrimidine moiety and a cyclopropyl amino group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound can interact with various biological targets, including kinases involved in cell signaling pathways. For instance, studies on related compounds have shown that they can inhibit ERK5 kinase activity, which is implicated in cancer cell proliferation and survival . The inhibition of such kinases suggests that this compound may have potential anti-cancer properties.
Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound exhibit submicromolar potency against specific cancer cell lines. The structure's ability to modulate kinase activity provides a basis for its potential use in cancer therapeutics .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. For example, studies report good oral bioavailability and low clearance rates in animal models, which are critical parameters for therapeutic efficacy . A comparative analysis of related compounds shows varying degrees of membrane permeability and metabolic stability.
Compound | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) |
---|---|---|---|---|
Example A | 14 | 0.6 | 80 | 42 |
Example B | 10 | 0.8 | 60 | 50 |
Case Studies
- Inhibition of ERK5 Kinase : A study examined the inhibition of ERK5 kinase by related pyrimidine-based compounds. Results showed that these inhibitors maintained their potency across various assays, demonstrating their potential as therapeutic agents in oncology .
- Antibacterial Activity : Another investigation focused on the antibacterial effects of structurally similar carbamates against resistant strains. The findings indicated significant bactericidal activity at low concentrations, comparable to established antibiotics .
Propriétés
IUPAC Name |
tert-butyl N-[[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)19-11-14-6-4-5-9-23(14)16-10-15(20-12-21-16)22-13-7-8-13/h10,12-14H,4-9,11H2,1-3H3,(H,19,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNVIWQSGBRMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C2=NC=NC(=C2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.